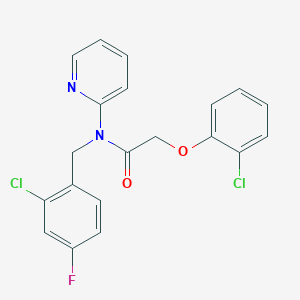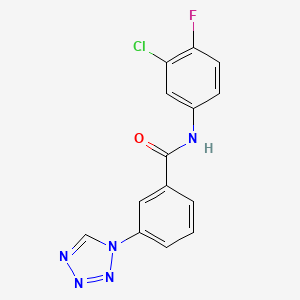![molecular formula C22H30N2O3 B11308146 4-butyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]cyclohexanecarboxamide](/img/structure/B11308146.png)
4-butyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTYL-N-[3-OXO-4-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound features a unique structure that includes a butyl group, a prop-2-en-1-yl group, and a cyclohexane-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-[3-OXO-4-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Attachment of the Butyl Group: The butyl group is typically introduced through a Friedel-Crafts alkylation reaction.
Formation of the Cyclohexane-1-carboxamide Moiety: The final step involves the formation of the cyclohexane-1-carboxamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-[3-OXO-4-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL]CYCLOHEXANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzoxazine ring and the cyclohexane-1-carboxamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the prop-2-en-1-yl group can yield epoxides, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
4-BUTYL-N-[3-OXO-4-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-[3-OXO-4-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-BUTYL-N-[3-OXO-4-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL]CYCLOHEXANE-1-CARBOXAMIDE: shares structural similarities with other benzoxazine derivatives, such as:
Uniqueness
The uniqueness of 4-BUTYL-N-[3-OXO-4-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL]CYCLOHEXANE-1-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-butyl-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O3/c1-3-5-6-16-7-9-17(10-8-16)22(26)23-18-11-12-20-19(14-18)24(13-4-2)21(25)15-27-20/h4,11-12,14,16-17H,2-3,5-10,13,15H2,1H3,(H,23,26) |
InChI Key |
HZMQAVKGNOSRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7-phenyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11308064.png)

![N-(3-Ethoxypropyl)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11308071.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308073.png)

![7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11308086.png)
![7-bromo-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11308109.png)
![Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B11308117.png)
![6,8-dimethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11308121.png)
![{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11308124.png)
![trans-4-[({[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11308131.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11308138.png)
![2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11308151.png)
![N-[2-(morpholin-4-yl)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11308160.png)
